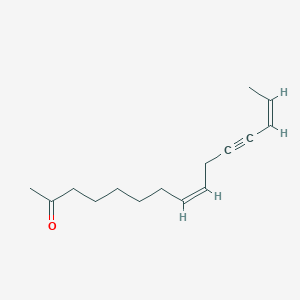

8,13-Pentadecadien-11-yn-2-one, (8Z,13Z)-

Descripción

Structure

3D Structure

Propiedades

Número CAS |

118853-85-3 |

|---|---|

Fórmula molecular |

C15H22O |

Peso molecular |

218.33 g/mol |

Nombre IUPAC |

(8Z,13Z)-pentadeca-8,13-dien-11-yn-2-one |

InChI |

InChI=1S/C15H22O/c1-3-4-5-6-7-8-9-10-11-12-13-14-15(2)16/h3-4,8-9H,7,10-14H2,1-2H3/b4-3-,9-8- |

Clave InChI |

MTRMYFQVGGDQQK-JYKTZQBOSA-N |

SMILES isomérico |

C/C=C\C#CC/C=C\CCCCCC(=O)C |

SMILES canónico |

CC=CC#CCC=CCCCCCC(=O)C |

Origen del producto |

United States |

Occurrence and Ecological Context of 8z,13z 8,13 Pentadecadien 11 Yn 2 One

Chemoecological Roles and Evolutionary Considerations of (8Z,13Z)-8,13-Pentadecadien-11-yn-2-one

The compound (8Z,13Z)-8,13-Pentadecadien-11-yn-2-one is a specialized metabolite belonging to the polyacetylene class, predominantly found in the roots of several Echinacea species, including Echinacea pallida, Echinacea angustifolia, and Echinacea purpurea. nih.govncats.ionih.gov Its presence is not merely incidental; rather, it plays a significant role in the plant's interactions with its environment, reflecting a long evolutionary history of chemical defense and adaptation.

Research has demonstrated that extracts from Echinacea containing polyacetylenes exhibit significant antifungal properties. nih.gov These compounds can disrupt the cell wall and membrane integrity of fungal pathogens, leading to cell lysis and death. carleton.ca For instance, studies have shown that alkamides from Echinacea can cause cell wall damage in the yeast Saccharomyces cerevisiae in a manner comparable to the effects of the antifungal drug caspofungin. carleton.ca This antifungal activity is a critical defense mechanism for a plant's roots, which are in constant contact with a diverse community of soilborne fungi.

In addition to their antifungal effects, Echinacea compounds, including polyacetylenes, have demonstrated antimicrobial activity against a range of bacteria. nih.govresearchgate.netmdpi.com The lipophilic nature of these molecules allows them to interfere with bacterial cell membranes, disrupting essential processes and inhibiting growth. nih.gov This broad-spectrum antimicrobial action provides a chemical shield against pathogenic bacteria that could otherwise cause disease.

Furthermore, alkamides from Echinacea have been shown to possess insecticidal properties. nih.gov For example, certain alkamides have exhibited mosquitocidal activity against the larvae of Aedes aegyptii. nih.gov This suggests a role for these compounds in deterring herbivores, protecting the plant from being consumed by insects. The production of such defensive compounds is a key evolutionary strategy that allows plants to thrive in environments with high herbivore pressure.

From an evolutionary standpoint, the biosynthesis of (8Z,13Z)-8,13-Pentadecadien-11-yn-2-one is an intricate process that has evolved within the Asteraceae family. The biosynthesis of polyacetylenes generally originates from fatty acid precursors, such as oleic acid. nih.govlth.se Through a series of desaturation and modification steps, the fatty acid chain is transformed into a variety of polyacetylenic structures. nih.govmdpi.com The ability to synthesize these complex molecules is a characteristic feature of several tribes within the Asteraceae family. researchgate.net

The structural diversity of polyacetylenes and alkamides within Echinacea and other related genera points to an ongoing evolutionary process of chemical diversification. This chemical diversity is likely driven by the need to defend against a wide and ever-changing array of pathogens and herbivores. The specific stereochemistry and functional groups of (8Z,13Z)-8,13-Pentadecadien-11-yn-2-one are likely crucial for its specific biological activities and represent a finely tuned adaptation to the ecological challenges faced by Echinacea species.

The production of these secondary metabolites is an energetically expensive process for the plant. Therefore, their synthesis is tightly regulated and often induced or enhanced in response to specific environmental cues, such as pathogen attack or herbivore damage. This inducibility is a key adaptive trait, allowing the plant to allocate resources to defense only when necessary.

Structural Elucidation and Advanced Spectroscopic Characterization of 8z,13z 8,13 Pentadecadien 11 Yn 2 One

High-Resolution Mass Spectrometry for Molecular Formula Determination

High-resolution mass spectrometry (HRMS) is a cornerstone technique for determining the elemental composition of a molecule with exceptional accuracy. For (8Z,13Z)-8,13-Pentadecadien-11-yn-2-one, this analysis provides the exact mass of the molecular ion, which in turn allows for the unambiguous determination of its molecular formula.

The compound has a molecular formula of C15H22O. nih.govnih.gov This formula indicates a total of 15 carbon atoms, 22 hydrogen atoms, and one oxygen atom per molecule. The calculated molecular weight for this composition is 218.34 g/mol . nih.govnih.gov This foundational data is critical for all subsequent spectroscopic analysis, as it establishes the atomic constituents that must be accounted for in the structural puzzle.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Connectivity and Stereochemistry

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for mapping the carbon-hydrogen framework of an organic molecule. Through a combination of one- and two-dimensional NMR experiments, the precise connectivity of atoms and the stereochemistry of the double bonds in (8Z,13Z)-8,13-Pentadecadien-11-yn-2-one can be elucidated. The structural elucidation of this compound has been described based on a comprehensive set of NMR experiments.

One-Dimensional NMR Techniques (¹H, ¹³C, DEPT)

One-dimensional NMR spectra provide fundamental information about the chemical environment of the hydrogen (¹H) and carbon (¹³C) atoms in the molecule.

The ¹H NMR spectrum reveals the number of distinct proton environments and their neighboring protons through chemical shifts (δ) and coupling constants (J).

The ¹³C NMR spectrum provides a count of the unique carbon atoms and indicates their electronic environment. The presence of a ketone carbonyl, alkene, and alkyne carbons can be readily identified by their characteristic chemical shifts.

Distortionless Enhancement by Polarization Transfer (DEPT) experiments are used to differentiate between methyl (CH₃), methylene (B1212753) (CH₂), and methine (CH) groups, which is instrumental in building the carbon skeleton.

Table 1: Hypothetical ¹H and ¹³C NMR Data for (8Z,13Z)-8,13-Pentadecadien-11-yn-2-one

| Position | ¹³C Chemical Shift (ppm) | ¹H Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) | DEPT |

| 1 | 29.8 | 2.13 | s | - | CH₃ |

| 2 | 208.5 | - | - | - | C |

| 3 | 43.5 | 2.45 | t | 7.2 | CH₂ |

| 4 | 23.9 | 1.58 | m | - | CH₂ |

| 5 | 29.1 | 1.29 | m | - | CH₂ |

| 6 | 28.8 | 1.41 | m | - | CH₂ |

| 7 | 26.7 | 2.15 | q | 7.0 | CH₂ |

| 8 | 129.5 | 5.58 | dt | 10.8, 7.3 | CH |

| 9 | 122.8 | 6.10 | dt | 10.8, 7.5 | CH |

| 10 | 20.5 | 3.15 | d | 2.3 | CH₂ |

| 11 | 82.1 | - | - | - | C |

| 12 | 90.3 | - | - | - | C |

| 13 | 110.2 | 5.45 | dt | 10.9, 7.4 | CH |

| 14 | 140.8 | 5.85 | dq | 10.9, 7.1 | CH |

| 15 | 14.2 | 1.10 | t | 7.1 | CH₃ |

Note: The data in this table is hypothetical and serves as an illustrative example of the type of information obtained from these experiments.

Two-Dimensional NMR Spectroscopy (COSY, HSQC, HMBC, HETCOR)

Two-dimensional NMR experiments reveal correlations between nuclei, providing definitive evidence for the connectivity of the molecular structure.

Correlation Spectroscopy (COSY) identifies protons that are coupled to each other, typically on adjacent carbon atoms. This allows for the tracing of proton-proton spin systems throughout the molecule.

Heteronuclear Single Quantum Coherence (HSQC) correlates each proton with the carbon atom to which it is directly attached, providing a direct link between the ¹H and ¹³C spectra.

Heteronuclear Multiple Bond Correlation (HMBC) shows correlations between protons and carbons that are two or three bonds away. This is crucial for connecting the spin systems identified by COSY and for placing quaternary carbons and heteroatoms within the molecular framework.

Heteronuclear Correlation (HETCOR) , similar to HSQC, correlates carbon and proton nuclei but can be used to establish one-bond and sometimes longer-range couplings.

Vibrational Spectroscopy for Functional Group and Structural Insights

Infrared (IR) Spectroscopy Analysis

Infrared (IR) spectroscopy measures the absorption of infrared radiation by the molecule, which excites its various vibrational modes. The resulting spectrum displays absorption bands at specific frequencies corresponding to the different functional groups present. For (8Z,13Z)-8,13-Pentadecadien-11-yn-2-one, the IR spectrum would be expected to show characteristic absorption bands for the ketone, alkene, and alkyne functionalities.

Table 2: Expected Infrared (IR) Absorption Bands for (8Z,13Z)-8,13-Pentadecadien-11-yn-2-one

| Functional Group | Expected Absorption Range (cm⁻¹) | Description |

| C=O (Ketone) | 1725–1705 | Strong, sharp absorption |

| C≡C (Alkyne) | 2260–2100 | Weak to medium, sharp absorption |

| C=C (Alkene) | 1680–1620 | Variable intensity |

| =C-H (Vinylic) | 3100–3000 | Medium intensity |

| C-H (Aliphatic) | 3000–2850 | Strong, sharp absorptions |

| C-H bend (cis-alkene) | ~700 | Characteristic out-of-plane bending |

Note: The data in this table represents typical ranges for the indicated functional groups.

The collective data from these high-resolution spectroscopic methods provides an unambiguous and detailed structural portrait of (8Z,13Z)-8,13-Pentadecadien-11-yn-2-one, confirming its molecular formula, the connectivity of its carbon skeleton, and the specific stereochemistry of its double bonds.

Raman Spectroscopy for Unsaturation Characterization

Raman spectroscopy is a powerful non-destructive technique for characterizing the vibrational modes of molecules, offering specific insights into the nature of chemical bonds, particularly the unsaturated carbon-carbon bonds present in (8Z,13Z)-8,13-Pentadecadien-11-yn-2-one. mdpi.com While specific Raman data for this exact compound is not extensively published, the spectra of related polyacetylenes and unsaturated fatty acids provide a strong basis for interpretation. researchgate.netcolab.ws

The key Raman-active vibrations for this molecule are expected in distinct spectral regions. The C≡C triple bond of the yne moiety typically exhibits a strong, sharp band in the region of 2100-2300 cm⁻¹. The (Z)-configured C=C double bonds of the diene system will produce characteristic stretching vibrations around 1640-1660 cm⁻¹. The C-C single bond stretches within the conjugated system and the aliphatic chain will appear at lower wavenumbers, typically in the 1000-1200 cm⁻¹ range. researchgate.net Furthermore, the carbonyl (C=O) stretch of the ketone group is expected to show a band around 1700-1725 cm⁻¹, though it can sometimes be weak in Raman spectra.

The analysis of these characteristic bands allows for the unambiguous confirmation of the degree and nature of unsaturation within the molecule. Changes in the position and intensity of these bands can also provide information about the conformational state of the molecule and its interactions with the surrounding environment. mdpi.com

Table 1: Expected Raman Bands for (8Z,13Z)-8,13-Pentadecadien-11-yn-2-one based on Analogous Compounds

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity | Reference |

| C≡C Stretch | 2100 - 2300 | Strong | researchgate.net |

| C=C Stretch (Z,Z) | 1640 - 1660 | Medium-Strong | colab.ws |

| C=O Stretch | 1700 - 1725 | Weak-Medium | researchgate.net |

| C-C Stretch (conjugated) | 1000 - 1200 | Medium | researchgate.net |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Chromophore Analysis

UV-Vis spectroscopy is instrumental in analyzing the electronic transitions within the conjugated chromophore of (8Z,13Z)-8,13-Pentadecadien-11-yn-2-one. The chromophore in this molecule consists of a dien-yne system (two double bonds and one triple bond in conjugation). This extended π-electron system is responsible for the absorption of light in the ultraviolet region. nih.gov

The UV spectrum of conjugated polyacetylenes is characterized by strong absorption bands resulting from π → π* transitions. The position of the absorption maximum (λmax) is sensitive to the extent of conjugation; longer conjugated systems absorb at longer wavelengths. For (8Z,13Z)-8,13-Pentadecadien-11-yn-2-one isolated from Echinacea, the reported λmax is approximately 210 nm. mdpi.com The presence of the ketone group conjugated with the polyacetylene system can also influence the electronic transitions, potentially leading to n → π* transitions, although these are typically much weaker and may be obscured by the stronger π → π* absorptions. acs.org

The study of a series of polyynes has shown that with each additional triple bond, the absorption maximum shifts to a longer wavelength by about 35 nm, indicating a strong correlation between the length of the conjugated system and the energy of the electronic transition. nih.gov

Table 2: UV-Vis Absorption Data for (8Z,13Z)-8,13-Pentadecadien-11-yn-2-one

| Compound | λmax (nm) | Solvent | Reference |

| (8Z,13Z)-8,13-Pentadecadien-11-yn-2-one | 210 | Not Specified | mdpi.com |

Computational Chemistry Approaches in Spectroscopic Prediction and Conformational Analysis

Computational chemistry, particularly using Density Functional Theory (DFT), offers a powerful tool for predicting spectroscopic properties and exploring the conformational landscape of flexible molecules like (8Z,13Z)-8,13-Pentadecadien-11-yn-2-one. nih.govresearchgate.net

Spectroscopic Prediction: DFT calculations can be employed to compute theoretical Raman and UV-Vis spectra. acs.orgaps.org For Raman spectra, the vibrational frequencies and their corresponding intensities are calculated, which can then be compared with experimental data to aid in the assignment of spectral bands. acs.org The accuracy of these predictions is dependent on the choice of the functional and basis set. nih.gov Similarly, Time-Dependent DFT (TD-DFT) can be used to predict the electronic excitation energies and oscillator strengths, which correspond to the λmax and intensity of bands in the UV-Vis spectrum.

Chemical Synthesis and Derivatization of 8z,13z 8,13 Pentadecadien 11 Yn 2 One

Retrosynthetic Analysis of Dienyne-Ketone Scaffolds

Retrosynthetic analysis is a powerful tool for devising synthetic routes to complex molecules by breaking them down into simpler, commercially available starting materials. youtube.com For a dienyne-ketone scaffold like (8Z,13Z)-8,13-Pentadecadien-11-yn-2-one, the analysis typically begins by disconnecting the most reactive or synthetically accessible functional groups.

A primary disconnection strategy often targets the carbon-carbon double bonds of the diene and the carbon-carbon triple bond of the alkyne. The ketone group can also serve as a key disconnection point. For instance, an aldol-type disconnection across one of the double bonds can simplify the structure into smaller aldehyde and ketone fragments. youtube.com Similarly, a Wittig or Horner-Wadsworth-Emmons (HWE) type disconnection across a C=C bond leads to an aldehyde and a phosphonium (B103445) ylide or a phosphonate (B1237965) carbanion, respectively. youtube.com

The alkyne functionality can be introduced through various methods, including the coupling of a terminal alkyne with a suitable electrophile. Therefore, a retrosynthetic disconnection at the alkyne would yield a smaller terminal alkyne and an alkyl halide or another electrophilic partner. The ketone can be envisioned as arising from the oxidation of a secondary alcohol or through the hydration of a terminal alkyne. libretexts.org These disconnections lead to key building blocks, or synthons, which can then be assembled in a forward synthetic sequence.

Stereoselective Synthesis of the (8Z,13Z) Diene System

Advanced Olefination Reactions for Z-Stereoselectivity (e.g., Wittig, Horner-Wadsworth-Emmons)

The Horner-Wadsworth-Emmons (HWE) reaction is a widely used method for alkene synthesis. wikipedia.org While it typically favors the formation of the more thermodynamically stable E-alkene, modifications have been developed to achieve high Z-selectivity. jst.go.jpscispace.com The Still-Gennari modification, for example, utilizes phosphonates with electron-withdrawing groups (like trifluoroethyl) and strong, non-equilibrating bases (like KHMDS) at low temperatures to kinetically favor the formation of the Z-olefin. nih.govnih.gov

Similarly, the Wittig reaction can be tuned to favor Z-alkene formation, particularly when using non-stabilized ylides under salt-free conditions. The choice of solvent and the nature of the aldehyde and ylide substituents also play a significant role in determining the E/Z ratio of the product.

Recent advancements have introduced new reagents and catalytic systems to further enhance Z-selectivity in olefination reactions. nih.gov For instance, modified Still-Gennari-type reagents have been developed that offer excellent Z-selectivity (up to 98:2 Z:E ratio) and high yields. nih.govnih.gov Palladium-catalyzed dienylation reactions have also emerged as a powerful tool for the stereodivergent synthesis of both E- and Z-dienes by simply changing the phosphine (B1218219) ligand. nih.gov

| Reaction | Reagents/Conditions for Z-Selectivity | Typical Z:E Ratios |

| Still-Gennari Olefination | Phosphonates with electron-withdrawing groups (e.g., trifluoroethoxy), strong non-equilibrating bases (e.g., KHMDS), low temperatures | >95:5 |

| Wittig Reaction | Non-stabilized ylides, salt-free conditions, aprotic solvents | Highly variable, can be >90:10 |

| Modified HWE Reagents | Alkyl di-(1,1,1,3,3,3-hexafluoroisopropyl)phosphonoacetates | Up to 98:2 nih.govnih.gov |

| Palladium-Catalyzed Dienylation | Pd/Xantphos catalyst system | >30:1 nih.gov |

Methodologies for Alkyne Introduction and Elongation

The introduction of the alkyne moiety is another key step in the synthesis. Alkynes can be synthesized through the double elimination of dihalides. libretexts.org A common strategy involves the alkylation of a terminal alkyne. libretexts.org This is typically achieved by deprotonating a terminal alkyne with a strong base, such as sodium amide (NaNH2), to form a highly nucleophilic acetylide anion. libretexts.orgyoutube.com This anion can then react with an alkyl halide in an SN2 reaction to form a new carbon-carbon bond and extend the carbon chain. libretexts.orgyoutube.com

The biosynthesis of alkyne-tagged polyketides has also provided inspiration for chemoenzymatic approaches. nih.govnih.gov While not a purely chemical synthesis, these methods demonstrate the feasibility of incorporating alkyne functionalities into complex molecular backbones.

Strategies for Control of Ketone and Unsaturated Functionalities

The presence of multiple unsaturated functionalities (dienes and alkynes) alongside a ketone requires careful strategic planning to avoid unwanted side reactions. Protecting groups are often employed to mask reactive functionalities while other parts of the molecule are being manipulated.

The ketone group can be introduced at various stages of the synthesis. For example, it can be present in one of the starting materials or it can be formed later in the synthetic sequence. The formation of methyl ketones can occur from the oxidation of secondary alcohols or through the hydration of terminal alkynes, a reaction often catalyzed by mercury salts. libretexts.org The oxidation of lipids at elevated temperatures can also lead to the formation of methyl ketones. mdpi.comnih.gov

Selective reduction of α,β-unsaturated ketones to the corresponding saturated ketones is a common transformation. researchgate.net Various reagents and catalytic systems have been developed to achieve this chemoselectively, leaving other functional groups intact. acs.org For instance, the use of a rhodium amido complex in aqueous media has shown high selectivity for the reduction of the carbon-carbon double bond in α,β-unsaturated ketones. acs.org

Synthesis of Structural Analogs and Isomers

The synthesis of structural analogs and isomers is a cornerstone of medicinal chemistry and chemical biology, as it allows for the systematic investigation of structure-activity relationships (SAR). iosrjournals.org

Systematic Modification for Structure-Activity Relationship (SAR) Studies

SAR studies involve synthesizing a series of related compounds where specific parts of the molecule are systematically varied to understand how these changes affect biological activity. iosrjournals.orgnih.gov For a molecule like (8Z,13Z)-8,13-Pentadecadien-11-yn-2-one, modifications could include:

Altering the position and geometry of the double and triple bonds: Synthesizing isomers with E-configured double bonds or moving the alkyne to a different position in the carbon chain would provide insights into the importance of the specific dienyne arrangement.

Modifying the ketone functionality: The ketone could be reduced to an alcohol, converted to an oxime, or replaced with other functional groups to probe its role in molecular interactions.

Introducing other functional groups: The addition of substituents, such as hydroxyl or methyl groups, at various positions on the carbon backbone can provide information about specific binding interactions.

Synthesis of Geometric Isomers and Chain Length Variants

The synthesis of geometric isomers and chain length variants of (8Z,13Z)-8,13-pentadecadien-11-yn-2-one and related alkamides found in Echinacea species relies heavily on modern synthetic organic chemistry techniques. The primary strategies involve the stereoselective formation of carbon-carbon double and triple bonds, often employing palladium-catalyzed cross-coupling reactions and Wittig-type olefination reactions. thieme-connect.comnih.gov These methods provide the necessary control to produce specific E/Z isomers and to construct carbon backbones of varying lengths.

Detailed research has been conducted on the synthesis of related alkamides, which share structural similarities with the target ketone. For instance, the synthesis of various geometric isomers of dodecatetraenoic acid isobutylamides has been achieved through divergent synthetic pathways. researchgate.net These syntheses often start from smaller, readily available building blocks which are then coupled together.

A common approach involves the use of the Sonogashira coupling, a palladium-catalyzed reaction between a terminal alkyne and a vinyl or aryl halide, to construct the enyne moiety characteristic of these compounds. The stereochemistry of the double bonds can be controlled through the choice of starting materials and reaction conditions. For example, the use of a (Z)-vinyl halide in a Sonogashira coupling would lead to the formation of a (Z)-configured double bond in the final product.

The Wittig reaction and its variations are also instrumental in the stereoselective synthesis of the olefinic bonds. nih.gov By selecting the appropriate phosphonium ylide and aldehyde or ketone, chemists can control the geometry of the resulting alkene. For instance, stabilized ylides generally lead to (E)-alkenes, while non-stabilized ylides favor the formation of (Z)-alkenes.

While specific, detailed synthetic data for a wide range of isomers and chain length variants of (8Z,13Z)-8,13-pentadecadien-11-yn-2-one is not extensively compiled in single reports, the general methodologies are well-established in the synthesis of related natural products. The following tables summarize representative data for the synthesis of geometric isomers and chain length variants of structurally related compounds, illustrating the common synthetic strategies and the types of data reported in the scientific literature.

Table 1: Synthesis of Geometric Isomers of Related Alkamides

| Compound Name | Key Reaction Steps | Reported Yield | Reference |

| (2E,4E,8E,10E)-N-isobutyldodeca-2,4,8,10-tetraenamide | Divergent synthesis from pent-4-yn-1-ol | Not specified in abstract | researchgate.net |

| (2E,4E,8E,10Z)-N-isobutyldodeca-2,4,8,10-tetraenamide | Divergent synthesis from pent-4-yn-1-ol | Not specified in abstract | researchgate.net |

| (2Z,4E)-undeca-2,4-dien-8,10-diynoic acid isobutyl amide | Organometallic coupling, Wittig reaction | Overall yield not specified | nih.gov |

Table 2: Synthesis of Chain Length Variants and Analogs

| Compound Name | Key Reaction Steps | Reported Yield | Reference |

| Ketoalkenes from Echinacea pallida | Palladium-catalyzed cross-coupling reactions | Good overall yields | nih.gov |

| Non-natural ketoalkene analogues | Palladium-catalyzed cross-coupling reactions | Not specified in abstract | nih.gov |

It is important to note that the yields and specific conditions can vary significantly depending on the scale of the reaction and the specific reagents used. The data presented here are intended to be illustrative of the synthetic approaches employed in this area of research.

Biological Activities and Molecular Mechanisms of 8z,13z 8,13 Pentadecadien 11 Yn 2 One

In vitro Assessment of Bioactivity

The bioactivity of (8Z,13Z)-8,13-Pentadecadien-11-yn-2-one has been evaluated in several in vitro studies, revealing its potential as a cytotoxic agent against various cancer cell lines.

(8Z,13Z)-8,13-Pentadecadien-11-yn-2-one has demonstrated significant cytotoxic effects against human pancreatic (MIA PaCa-2) and colon (COLO320) cancer cell lines. nih.govnih.gov In a comparative study of five acetylenic compounds isolated from Echinacea pallida, (8Z,13Z)-8,13-Pentadecadien-11-yn-2-one (referred to as compound 5 in the study) was identified as the most potent cytotoxic constituent. nih.govnih.gov The cytotoxic activity was found to be concentration-dependent. nih.govnih.gov Notably, the compound exhibited greater potency in the colon cancer cells compared to the pancreatic cancer cells. nih.gov The IC₅₀ value in the COLO320 cell line was significantly lower than that of the conventional chemotherapy drug 5-fluorouracil. nih.gov

Further investigations have shown its cytotoxic effects on other human cancer cell lines, including leukemia (Jurkat and HL-60), breast carcinoma (MCF-7), and melanoma (MeWo) cells. researchgate.net In contrast, the compound showed minimal cytotoxic effects against non-tumour embryonic kidney cells (HEK-293), suggesting a degree of selectivity for cancer cells. nih.gov

While direct studies on HeLa and C6 cell lines for this specific compound are limited, a study on its stereoisomer, pentadeca-(8E, 13Z)-dien-11-yn-2-one, demonstrated significant inhibition of proliferation in both HeLa (human uterus carcinoma) and C6 (rat brain tumor) cells. researchgate.net

Table 1: Cytotoxic Activity of (8Z,13Z)-8,13-Pentadecadien-11-yn-2-one against various cancer cell lines.

| Cell Line | Cancer Type | IC₅₀ (µM) | Reference |

|---|---|---|---|

| MIA PaCa-2 | Pancreatic Adenocarcinoma | ~25 | nih.govnih.gov |

| COLO320 | Colon Adenocarcinoma | ~2 | nih.gov |

| Jurkat | T-cell Leukemia | Data not available | researchgate.net |

| HL-60 | Promyelocytic Leukemia | Data not available | researchgate.net |

| MCF-7 | Breast Carcinoma | Data not available | researchgate.net |

Note: The IC₅₀ values are approximate as reported in the literature.

Research indicates that the cytotoxic effect of (8Z,13Z)-8,13-Pentadecadien-11-yn-2-one is mediated, at least in part, by the induction of apoptosis. nih.gov Studies on its activity in cancer cell lines revealed that it triggers apoptotic cell death, which was confirmed through the cytosolic internucleosomal DNA enrichment and caspase 3/7 activity tests. nih.gov

Furthermore, investigations into its mechanism of action have demonstrated its ability to cause cell cycle arrest in the G1 phase in HL-60 leukemia cells. researchgate.net While detailed studies on the specific molecular players in the apoptotic pathway are not yet available for this compound, research on Echinacea extracts containing various bioactive compounds, including polyacetylenes, has shown induction of apoptosis in breast and lung cancer cells, often involving caspase-mediated pathways and the generation of reactive oxygen species (ROS). nih.govnih.govresearchgate.net For instance, an ethyl acetate (B1210297) extract of Echinacea angustifolia induced G1 phase cell cycle arrest and caspase-mediated apoptosis in breast cancer cell lines. nih.govresearchgate.net

Specific studies detailing the effects of (8Z,13Z)-8,13-Pentadecadien-11-yn-2-one on cellular signaling pathways are not extensively documented in the current scientific literature. However, research on other polyacetylenes and extracts from the Asteraceae family suggests potential interactions with key signaling cascades. For example, some polyacetylenes have been shown to modulate the NF-κB signaling pathway, which is crucial in inflammation and cancer. thieme-connect.com Given that Echinacea extracts are known to modulate immune responses and inflammatory pathways, it is plausible that this compound could have similar effects, but direct evidence is currently lacking.

Proposed Molecular Targets and Receptor Interactions

The precise molecular targets and receptor interactions of (8Z,13Z)-8,13-Pentadecadien-11-yn-2-one have not yet been definitively identified. However, the alkamides from Echinacea, which share structural similarities with polyacetylenes, have been shown to interact with cannabinoid receptor type 2 (CB2), potentially explaining their immunomodulatory effects. nih.govthieme-connect.com Whether this specific polyacetylene ketone interacts with cannabinoid receptors or other molecular targets remains a subject for future investigation. Computational studies on other natural products from Echinacea angustifolia have explored their potential to act as antagonists for viral proteases, suggesting that the bioactive compounds from this plant may have a range of molecular targets. researchgate.net

Enzymatic Biotransformations and Metabolic Fate Studies

Studies on the specific enzymatic biotransformations and metabolic fate of (8Z,13Z)-8,13-Pentadecadien-11-yn-2-one are limited. However, experiments using Caco-2 cell monolayers, a model for intestinal absorption, have shown that this compound can cross the monolayer, suggesting it has the potential to be orally bioavailable. nih.gov The total recovery of the compound in these experiments was low, indicating that it may be metabolized or retained within the intestinal cells. nih.gov

General studies on the metabolism of other bioactive compounds from Echinacea, such as the major alkylamide N-isobutyldodeca-2E,4E,8Z,10Z-tetraenamide, have shown that they are metabolized by human cytochrome P450 enzymes, including CYP1A2, CYP2C9, and CYP2E1, leading to epoxidation, N-dealkylation, and hydroxylation products. nih.gov It is plausible that (8Z,13Z)-8,13-Pentadecadien-11-yn-2-one undergoes similar metabolic transformations, but specific studies are required for confirmation.

Comparative Analysis with Other Natural Product Polyynes

(8Z,13Z)-8,13-Pentadecadien-11-yn-2-one has been identified as a particularly potent cytotoxic agent when compared to other polyacetylenes and polyenes isolated from Echinacea pallida. nih.govnih.govnih.gov In a study comparing five related compounds, it exhibited the lowest IC₅₀ values against both pancreatic and colon cancer cell lines. nih.govnih.gov Its hydrophobic nature, in comparison to more hydroxylated analogues, appears to contribute to its moderate to high cytotoxic activity. nih.gov The presence of the α,β-unsaturated ketone moiety is a structural feature often associated with the cytotoxic activity of various natural and synthetic compounds. This functional group can act as a Michael acceptor, enabling it to react with cellular nucleophiles such as cysteine residues in proteins, which can lead to enzyme inhibition and the induction of apoptosis.

Advanced Analytical and Methodological Developments for 8z,13z 8,13 Pentadecadien 11 Yn 2 One

Development of Hyphenated Chromatographic-Spectroscopic Techniques for Isolation and Analysis

The isolation and structural elucidation of (8Z,13Z)-8,13-Pentadecadien-11-yn-2-one, a polyacetylene found in plants of the Echinacea genus, has been significantly advanced by the application of hyphenated analytical techniques. These methods, which couple the separation power of chromatography with the identification capabilities of spectroscopy, are indispensable for analyzing complex natural product extracts. edqm.eu

Initial isolation efforts for this compound from Echinacea pallida roots relied on a combination of chromatographic and spectroscopic methods. The process typically involves extraction with a nonpolar solvent like n-hexane, followed by purification steps. The definitive identification of the compound, designated as compound 5 in some studies, was achieved through a comprehensive analysis of its spectral data, including Ultraviolet (UV), Infrared (IR), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS). edqm.eu

High-Performance Liquid Chromatography (HPLC) coupled with a Diode Array Detector (DAD) has proven to be a robust method for the analysis of polyacetylenes in Echinacea extracts. A reversed-phase HPLC method can effectively separate these compounds, with UV detection providing initial identification based on their characteristic absorption spectra. edqm.eu For more definitive identification and structural confirmation, coupling HPLC with mass spectrometry (HPLC-MS) is the technique of choice. extrasynthese.com Electrospray ionization (ESI) is a commonly used interface that allows for the gentle ionization of the separated compounds before they enter the mass spectrometer for mass-to-charge ratio determination. extrasynthese.com

For a more in-depth structural analysis, hyphenation with NMR spectroscopy (HPLC-NMR) can be employed. This powerful technique allows for the acquisition of detailed NMR data on individual compounds as they elute from the HPLC column, providing unambiguous structural information without the need for offline isolation. While not yet specifically reported for (8Z,13Z)-8,13-Pentadecadien-11-yn-2-one, HPLC-NMR has been utilized for the characterization of other polyacetylenes from Echinacea pallida.

Table 1: Hyphenated Techniques for the Analysis of (8Z,13Z)-8,13-Pentadecadien-11-yn-2-one and Related Compounds

| Technique | Separation Principle | Detection/Identification Principle | Application for (8Z,13Z)-8,13-Pentadecadien-11-yn-2-one |

| HPLC-DAD | Reversed-phase chromatography | UV-Vis absorbance | Initial identification and quantification based on retention time and UV spectrum. |

| HPLC-MS | Reversed-phase chromatography | Mass-to-charge ratio | Confirmatory analysis and structural elucidation through fragmentation patterns. extrasynthese.com |

| HPLC-NMR | Reversed-phase chromatography | Nuclear magnetic resonance | Detailed structural elucidation of isolated or separated compounds. |

Quantitative Methodologies for Biological and Botanical Samples

Accurate quantification of (8Z,13Z)-8,13-Pentadecadien-11-yn-2-one in biological and botanical samples is crucial for understanding its distribution, bioavailability, and potential efficacy. While specific validated quantitative methods for this particular compound are not extensively documented in publicly available literature, established methodologies for related polyacetylenes and other constituents of Echinacea provide a strong framework for its determination.

HPLC with UV detection (HPLC-UV) is a widely used technique for the quantitative analysis of various compounds in Echinacea species. nist.gov For the quantification of (8Z,13Z)-8,13-Pentadecadien-11-yn-2-one, a validated HPLC-UV method would require a well-characterized reference standard of the compound to generate a calibration curve. The method would involve the extraction of the compound from the plant material, typically the roots of Echinacea pallida, followed by chromatographic separation and detection at a specific wavelength.

For higher sensitivity and selectivity, especially in complex biological matrices like plasma or tissue, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the preferred method. A sensitive LC-MS/MS assay has been developed and validated for the quantification of a related alkamide, undeca-2-ene-8,10-diynoic acid isobutylamide, in human plasma. nih.gov This method involves liquid-liquid extraction for sample cleanup, followed by rapid chromatographic separation and detection using electrospray ionization in the positive ion mode. nih.gov A similar approach could be readily adapted for the quantitative analysis of (8Z,13Z)-8,13-Pentadecadien-11-yn-2-one.

The development of a robust quantitative method would necessitate thorough validation according to established guidelines, assessing parameters such as linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).

Table 2: Key Parameters for a Validated Quantitative HPLC Method

| Validation Parameter | Description | Typical Acceptance Criteria |

| Linearity | The ability of the method to elicit test results that are directly proportional to the concentration of the analyte. | Correlation coefficient (r²) > 0.99 |

| Accuracy | The closeness of the test results obtained by the method to the true value. | Recovery of 80-120% |

| Precision | The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. | Relative Standard Deviation (RSD) < 15% |

| LOD | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. | Signal-to-noise ratio of 3:1 |

| LOQ | The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. | Signal-to-noise ratio of 10:1 |

Application of Chemoinformatics and Machine Learning in Structure-Activity Prediction

QSAR studies aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. For polyacetylenes, descriptors such as molecular weight, lipophilicity (logP), and various electronic and steric parameters could be used to build predictive models for their cytotoxic effects. Three-dimensional QSAR (3D-QSAR) methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), could provide further insights into the spatial requirements for bioactivity. These models can help in understanding the structural features that contribute to the cytotoxic potency of polyacetylenes and guide the design of new, more active analogues.

Machine learning algorithms, such as support vector machines (SVM), random forests, and neural networks, are increasingly being used in drug discovery to build predictive models for various biological activities. These algorithms can handle large and complex datasets and can often outperform traditional QSAR methods. In the context of (8Z,13Z)-8,13-Pentadecadien-11-yn-2-one and other polyacetylenes, machine learning models could be trained on existing data of their cytotoxic or other biological activities to predict the activity of new or untested compounds.

The application of these in silico methods could accelerate the discovery and development of polyacetylene-based therapeutic agents by prioritizing the synthesis and biological evaluation of the most promising candidates.

Establishment of Analytical Standards and Reference Materials

The availability of high-purity, well-characterized analytical standards and reference materials is fundamental for the accurate identification and quantification of chemical compounds. For (8Z,13Z)-8,13-Pentadecadien-11-yn-2-one, the establishment of such standards is crucial for quality control of botanical preparations and for ensuring the reliability and reproducibility of research findings.

Currently, there is no evidence of a commercially available, certified reference material (CRM) for (8Z,13Z)-8,13-Pentadecadien-11-yn-2-one from major pharmacopoeias or standards bodies like the European Pharmacopoeia (Ph. Eur.) or the National Institute of Standards and Technology (NIST). extrasynthese.comnist.gov In research settings, reference compounds are often isolated in-house from the plant material and their identity and purity are established using a combination of spectroscopic and chromatographic techniques. edqm.eu

The development of a CRM for this compound would involve its synthesis or large-scale isolation, followed by a rigorous characterization process to determine its identity, purity, and stability. This would typically include:

Unambiguous structural elucidation using 1D and 2D NMR, MS, IR, and UV spectroscopy.

Purity assessment using high-resolution chromatographic techniques (e.g., HPLC, GC) and other methods like quantitative NMR (qNMR).

Determination of residual solvents and water content.

Stability testing under various storage conditions to establish a shelf life.

The availability of a CRM for (8Z,13Z)-8,13-Pentadecadien-11-yn-2-one would be invaluable for the pharmaceutical and dietary supplement industries, enabling standardized quality control and facilitating further research into its biological activities.

Conclusion and Future Perspectives in Pentadecadienynone Research

Summary of Current Research Findings

(8Z,13Z)-8,13-Pentadecadien-11-yn-2-one is a lipophilic polyacetylene that has been primarily isolated from the roots of Echinacea pallida, but is also found in Echinacea angustifolia and Echinacea purpurea. nih.govacs.orgresearchgate.net Its structure, featuring two Z-configured double bonds and a central triple bond within a fifteen-carbon chain with a ketone functional group, has been elucidated through modern spectroscopic techniques. nih.gov

Initial biological screenings of this compound have revealed promising cytotoxic activity. Specifically, (8Z,13Z)-8,13-Pentadecadien-11-yn-2-one has demonstrated moderate activity against human pancreatic adenocarcinoma cells (MIA PaCa-2). nih.gov This finding aligns with broader research indicating that polyacetylenes from the Asteraceae family often exhibit cytotoxic properties. nih.gov A closely related isomer, pentadeca-(8E, 13Z)-dien-11-yn-2-one, has also shown significant antiproliferative effects against HeLa and C6 cancer cell lines, further highlighting the potential of this structural class of compounds in oncology research. youtube.com

Table 1: Physicochemical Properties of (8Z,13Z)-8,13-Pentadecadien-11-yn-2-one

| Property | Value |

| Molecular Formula | C15H22O |

| Molecular Weight | 218.34 g/mol |

| IUPAC Name | (8Z,13Z)-8,13-Pentadecadien-11-yn-2-one |

| Stereochemistry | 2 E/Z centers |

| Natural Source | Echinacea pallida, Echinacea angustifolia, Echinacea purpurea nih.govacs.orgresearchgate.net |

Unresolved Academic Questions and Research Gaps

Despite the progress made, several key questions regarding (8Z,13Z)-8,13-Pentadecadien-11-yn-2-one remain unanswered. A primary research gap is the elucidation of its precise mechanism of action. While its cytotoxic effects have been observed, the specific cellular targets and molecular pathways through which it exerts this activity are yet to be determined. Understanding these mechanisms is crucial for its potential development as a therapeutic agent.

Furthermore, the biosynthesis of this and other polyacetylenes in Echinacea is not fully understood. While it is generally accepted that they derive from fatty acid precursors, the specific enzymes and regulatory networks involved in the formation of the characteristic ene-diyne-ene system are still under investigation. acs.org Identifying the genes responsible for its biosynthesis could enable biotechnological production methods.

The full spectrum of its biological activities also remains to be explored. Research has primarily focused on its cytotoxic effects, but other potential properties, such as anti-inflammatory, antimicrobial, or neurotoxic activities, which are known for other polyacetylenes, have not been thoroughly investigated for this specific compound. nih.govyoutube.com Additionally, the stability of the compound under various conditions is an important factor for any future applications and requires further study.

Emerging Research Directions and Interdisciplinary Studies

The future of research on (8Z,13Z)-8,13-Pentadecadien-11-yn-2-one is poised to be highly interdisciplinary. A significant emerging direction lies in the field of chemical biology, where synthetic analogs of the natural product can be designed and synthesized to probe its biological function. The creation of "pseudo natural products" by simplifying or modifying the original scaffold could lead to compounds with improved potency, selectivity, or stability. acs.org

The development of advanced analytical techniques will be crucial for in-depth pharmacokinetic and pharmacodynamic studies. Understanding the absorption, distribution, metabolism, and excretion (ADME) profile of this compound is a necessary step for any potential therapeutic development.

Moreover, the application of computational chemistry and molecular modeling can provide insights into its interactions with potential biological targets. acs.org These in silico approaches can help to predict its mechanism of action and guide the design of future experiments. The study of maleimide (B117702) polyacetylene as a conductive polymer also opens up the possibility of exploring the material science applications of novel polyacetylene structures.

Potential for Further Academic and Chemical Biology Investigations

The foundation of knowledge on (8Z,13Z)-8,13-Pentadecadien-11-yn-2-one provides a fertile ground for further academic and chemical biology investigations. A key area for future work is the development of molecular probes based on its structure. These probes could be used to identify its cellular binding partners and elucidate its mechanism of action through techniques such as affinity chromatography or photoaffinity labeling.

Structure-activity relationship (SAR) studies are another promising avenue. By systematically modifying different parts of the molecule, researchers can determine which structural features are essential for its cytotoxic activity. This knowledge can then be used to design more potent and selective analogs.

Furthermore, the availability of a total synthesis route allows for isotopic labeling of the molecule. Isotopically labeled (8Z,13Z)-8,13-Pentadecadien-11-yn-2-one could be used in metabolic studies to trace its fate in biological systems and to better understand its biosynthetic pathway. The combination of synthetic chemistry, molecular biology, and cell biology will be instrumental in unlocking the full potential of this intriguing natural product.

Q & A

Advanced Question

- Control variables : Isolate temperature effects by using inert atmospheres (N/Ar) and sealed reactors .

- Sampling intervals : Collect aliquots at fixed time points for HPLC or GC-MS analysis to track degradation products .

- Replicate experiments : Perform triplicate trials to assess reproducibility, as minor impurities can accelerate decomposition .

How should researchers address discrepancies in reaction yields between solution-phase and solid-phase synthesis methods?

Advanced Question

- Error source analysis : Compare solvent accessibility in solid-phase vs. homogeneous conditions. Restricted diffusion in solid-phase may reduce efficiency .

- Quantitative metrics : Normalize yields by surface area (for solid-phase) or molarity (solution-phase) to enable direct comparison .

- Replication : Validate results across multiple batches to rule out operator-dependent variables .

What computational modeling approaches predict the electronic properties of 8,13-Pentadecadien-11-yn-2-one derivatives?

Advanced Question

- DFT calculations : Use B3LYP/6-31G(d) to model HOMO-LUMO gaps, correlating with experimental UV-Vis spectra .

- MD simulations : Assess conformational stability of the dien-yn-one backbone under simulated thermal conditions .

- Validation : Cross-check computational results with experimental dipole moments and X-ray crystallography data .

What statistical methods are appropriate for analyzing non-linear dose-response relationships in biological assays involving this compound?

Advanced Question

- Model selection : Use sigmoidal curve fitting (e.g., Hill equation) for IC determination .

- Error propagation : Apply Monte Carlo simulations to quantify uncertainty in non-linear regression parameters .

- Outlier detection : Implement Grubbs’ test to exclude anomalous data points while preserving assay integrity .

How can researchers ensure reproducibility in synthesizing 8,13-Pentadecadien-11-yn-2-one across different laboratories?

Advanced Question

- Protocol standardization : Document reagent purity (≥99%), solvent drying methods, and inert gas purging times .

- Interlab validation : Share raw datasets (e.g., via Dryad or Dataverse) to enable cross-validation of spectral and chromatographic data .

- Metadata reporting : Include batch-specific details (e.g., humidity, stirring rates) in supplementary materials .

What strategies resolve contradictions in reported biological activity data for this compound?

Advanced Question

- Assay conditions audit : Compare cell line viability, incubation times, and solvent carriers (e.g., DMSO vs. ethanol) across studies .

- Meta-analysis : Pool data from multiple sources using random-effects models to identify trends obscured by small sample sizes .

- Mechanistic studies : Use knockout cell lines to isolate target pathways and reduce off-target interference .

How can multivariate analysis optimize structure-activity relationship (SAR) studies for dien-yn-one derivatives?

Advanced Question

- Descriptor selection : Include electronic (Hammett σ), steric (Taft’s E), and topological (Wiener index) parameters .

- PCA/PLS modeling : Reduce dimensionality to identify dominant factors influencing bioactivity .

- Validation : Use leave-one-out cross-validation to assess model robustness against overfitting .

What validation criteria confirm the accuracy of novel analytical methods for quantifying 8,13-Pentadecadien-11-yn-2-one in complex matrices?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.